4-Fluoro-3-(piperidin-1-ylmethyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-3-(piperidin-1-ylmethyl)benzonitrile, also known as FPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. FPB is a small molecule that has been found to exhibit promising pharmacological properties, making it a potential candidate for the development of new drugs for the treatment of various diseases.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-(piperidin-1-ylmethyl)benzonitrile involves the inhibition of various enzymes and receptors in the body. This compound has been found to exhibit potent inhibitory activity against acetylcholinesterase and butyrylcholinesterase, which are enzymes that play a crucial role in the cholinergic system. In addition, this compound has also been found to inhibit monoamine oxidase, an enzyme that plays a crucial role in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, several studies have reported that this compound exhibits potent inhibitory activity against various enzymes and receptors in the body, which may have significant implications for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-Fluoro-3-(piperidin-1-ylmethyl)benzonitrile in lab experiments is its potent inhibitory activity against various enzymes and receptors, which makes it a potential candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for the study of 4-Fluoro-3-(piperidin-1-ylmethyl)benzonitrile. One potential direction is the development of new drugs based on the structure of this compound for the treatment of various diseases. Another potential direction is the study of the biochemical and physiological effects of this compound, which may provide valuable insights into its potential applications in the field of medicinal chemistry.
Synthesis Methods
The synthesis of 4-Fluoro-3-(piperidin-1-ylmethyl)benzonitrile involves several steps, including the preparation of starting materials and the use of various reagents and catalysts. The most commonly used method for the synthesis of this compound involves the reaction of 4-fluoro-3-nitrobenzonitrile with piperidine in the presence of a reducing agent such as palladium-carbon or Raney nickel. The resulting product is then purified using column chromatography to obtain pure this compound.
Scientific Research Applications
4-Fluoro-3-(piperidin-1-ylmethyl)benzonitrile has been extensively studied for its potential applications in the field of medicinal chemistry. Several studies have reported that this compound exhibits potent inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. In addition, this compound has also been found to exhibit promising anticancer activity, making it a potential candidate for the development of new anticancer drugs.
Properties
IUPAC Name |
4-fluoro-3-(piperidin-1-ylmethyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2/c14-13-5-4-11(9-15)8-12(13)10-16-6-2-1-3-7-16/h4-5,8H,1-3,6-7,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXOCWDUCYBSOGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=C(C=CC(=C2)C#N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.